molecular formula C20H22N2O3 B2418257 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-92-0

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2418257
CAS No.: 941872-92-0
M. Wt: 338.407
InChI Key: ZJCMNUXEEUQAKP-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a piperidinyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-(2-oxopiperidin-1-yl)aniline with ethyl 2-bromoacetate, followed by cyclization and subsequent amidation to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl group.

    Other Benzamides: Compounds with similar benzamide structures but different substituents, which may exhibit varying biological activities and chemical properties.

Properties

IUPAC Name

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-11-4-3-10-17(18)20(24)21-15-8-7-9-16(14-15)22-13-6-5-12-19(22)23/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMNUXEEUQAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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